molecular formula C13H22O B14374002 2-Ethyl-5-hexyl-3-methylfuran CAS No. 89932-17-2

2-Ethyl-5-hexyl-3-methylfuran

Cat. No.: B14374002
CAS No.: 89932-17-2
M. Wt: 194.31 g/mol
InChI Key: UREXYCWSYFDHSI-UHFFFAOYSA-N
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Description

2-Ethyl-5-hexyl-3-methylfuran is a member of the furan family, characterized by a five-membered aromatic ring containing one oxygen atom. This compound is notable for its unique structural configuration, which includes ethyl, hexyl, and methyl substituents at positions 2, 5, and 3, respectively. Furans are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-hexyl-3-methylfuran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Paal-Knorr synthesis is a well-known method for preparing substituted furans, where 1,4-dicarbonyl compounds undergo cyclization in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of this compound typically involves the use of advanced catalytic processes. Catalysts such as palladium or gold can facilitate the cyclization of enyne acetates or other suitable precursors to yield the desired furan derivatives . These methods are optimized for high yield and selectivity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-5-hexyl-3-methylfuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethyl-5-hexyl-3-methylfuran has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and polymers.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of flavors, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-hexyl-3-methylfuran involves its interaction with various molecular targets and pathways. In biological systems, it may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. Its unique structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

  • 2-Ethyl-5-methylfuran
  • 2-Methyl-5-ethylfuran
  • 2,5-Dimethylfuran

Comparison: 2-Ethyl-5-hexyl-3-methylfuran stands out due to its longer hexyl chain, which imparts unique physicochemical properties compared to its shorter-chain analogs.

Properties

CAS No.

89932-17-2

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

2-ethyl-5-hexyl-3-methylfuran

InChI

InChI=1S/C13H22O/c1-4-6-7-8-9-12-10-11(3)13(5-2)14-12/h10H,4-9H2,1-3H3

InChI Key

UREXYCWSYFDHSI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC(=C(O1)CC)C

Origin of Product

United States

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